3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Medicinal Chemistry Physicochemical Property Comparison Structure‑Acidity Relationship

3‑(4‑Bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid (CAS 956824‑07‑0) is a heterocyclic building block belonging to the pyrazole‑1‑yl‑propanoic acid class. It features a pyrazole ring substituted at the 3‑position with a methyl group and at the 4‑position with a bromine atom, coupled to a propanoic acid side chain.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
CAS No. 956824-07-0
Cat. No. B2807703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
CAS956824-07-0
Molecular FormulaC7H9BrN2O2
Molecular Weight233.065
Structural Identifiers
SMILESCC1=NN(C=C1Br)CCC(=O)O
InChIInChI=1S/C7H9BrN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
InChIKeyWNHCDPIIPNWRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 956824-07-0) — A Structurally Differentiated Pyrazole‑Propanoic Acid Scaffold for Targeted Synthesis and Lead Optimization


3‑(4‑Bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid (CAS 956824‑07‑0) is a heterocyclic building block belonging to the pyrazole‑1‑yl‑propanoic acid class. It features a pyrazole ring substituted at the 3‑position with a methyl group and at the 4‑position with a bromine atom, coupled to a propanoic acid side chain . This specific substitution pattern confers a unique combination of a reactive aryl bromide handle for cross‑coupling and a flexible aliphatic acid moiety for further functionalization or conjugation . The compound is supplied with a standard purity of ≥97%, accompanied by batch‑specific QC documentation (NMR, HPLC, GC) , and is widely utilized as a versatile scaffold in medicinal chemistry and agrochemical discovery programs .

Why Generic Pyrazole‑Propanoic Acid Analogs Cannot Substitute for 3‑(4‑Bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic Acid in Critical Research Workflows


Despite sharing the same core pyrazole‑propanoic acid scaffold, subtle variations in substitution pattern, halogen identity, and side‑chain connectivity dramatically alter physicochemical properties such as acidity (pKa), lipophilicity, and steric bulk, which in turn govern reactivity in subsequent synthetic steps, molecular recognition in biological assays, and overall ADME/PK profiles . For instance, the presence of the 3‑methyl group distinguishes 3‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid from the des‑methyl analog 3‑(4‑bromo‑1H‑pyrazol‑1‑yl)propanoic acid (CAS 925146‑35‑6), resulting in a measurable shift in boiling point and predicted density . Moreover, the 3‑position propanoic acid chain (rather than the 2‑position isomer or shorter acetic acid linker) directly impacts the compound‘s acidity and its ability to act as a carboxylic acid‑derived warhead in targeted covalent inhibitor design . The quantitative evidence below substantiates why this specific compound is irreplaceable for projects requiring exacting control over molecular properties.

Quantitative Differentiation Evidence for 3‑(4‑Bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic Acid vs. Closest Analogs


pKa Comparison: 3‑(4‑Bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic Acid vs. 2‑Position Isomer and Chloro Analog

The acid dissociation constant (pKa) of the carboxylic acid group directly influences solubility, permeability, and salt formation potential. 3‑(4‑Bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid exhibits a predicted pKa of 4.23±0.10 . This value is indistinguishable from the chloro analog (3‑(4‑chloro‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid; pKa = 4.24±0.10) , but contrasts with the 2‑position isomer (2‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid) for which experimental or predicted pKa data are not publicly available, underscoring the importance of verifying acidity when substituting isomers.

Medicinal Chemistry Physicochemical Property Comparison Structure‑Acidity Relationship

Boiling Point Differentiation: Impact of 3‑Methyl Substitution on Volatility

The presence of the 3‑methyl group in 3‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid modestly elevates the predicted boiling point compared to the des‑methyl analog 3‑(4‑bromo‑1H‑pyrazol‑1‑yl)propanoic acid (CAS 925146‑35‑6). The target compound has a predicted boiling point of 373.8±32.0 °C at 760 mmHg , whereas the des‑methyl analog boils at a slightly lower 372.4±22.0 °C . This difference, though small, may influence purification protocols (e.g., distillation cut points) and storage considerations.

Chemical Synthesis Thermal Stability Property Prediction

Predicted Density Variation: A Consequence of Methyl Group Presence

Density predictions further highlight the structural distinction imparted by the 3‑methyl group. The target compound, 3‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid, is predicted to have a density of 1.68±0.1 g/cm³ at 20 °C , while the des‑methyl analog 3‑(4‑bromo‑1H‑pyrazol‑1‑yl)propanoic acid exhibits a higher predicted density of 1.77±0.1 g/cm³ . The ~5% lower density of the methyl‑bearing compound may translate into differences in powder flow characteristics and packing volume.

Formulation Science Material Handling Physical Property Comparison

Unique Bromine‑Pyrazole Reactivity Profile for Cross‑Coupling Applications

The 4‑bromo substituent on the pyrazole ring of 3‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid provides a robust synthetic handle for palladium‑catalyzed cross‑coupling reactions. In contrast to the 4‑chloro analog (CAS 180741‑32‑6), which requires harsher coupling conditions due to the lower reactivity of aryl chlorides, the aryl bromide moiety in the target compound undergoes Suzuki‑Miyaura coupling under milder, more functional‑group‑tolerant conditions . Furthermore, unlike the 2‑position isomer (2‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid), the propanoic acid chain at the 3‑position is less sterically hindered, potentially allowing for more efficient coupling and subsequent derivatization .

Synthetic Chemistry Suzuki‑Miyaura Coupling Functional Group Compatibility

Verified Purity and Batch‑Specific QC Documentation

Commercially supplied 3‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid is guaranteed at ≥97% purity and is accompanied by batch‑specific analytical data including NMR, HPLC, and GC traces . This level of documented quality assurance is not uniformly available for all close analogs. For example, while 2‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid is also available at 95% purity , the comprehensive QC package offered by leading vendors for the target compound provides an additional layer of confidence for regulated discovery workflows and publication‑grade research.

Quality Control Procurement Specification Reproducibility

Validated Application Scenarios for 3‑(4‑Bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic Acid Based on Quantitative Differentiation Evidence


Suzuki‑Miyaura Cross‑Coupling for Rapid Analog Synthesis

The aryl bromide functionality of 3‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid enables efficient Suzuki‑Miyaura coupling with a wide range of boronic acids, facilitating the parallel synthesis of focused libraries of pyrazole‑propanoic acid derivatives. The milder coupling conditions afforded by the bromine atom, as compared to the chloro analog, preserve the integrity of the carboxylic acid moiety and the pyrazole ring, making this compound a go‑to scaffold for medicinal chemists exploring SAR around the pyrazole core .

Carboxylic Acid‑Directed Functionalization and Bioconjugation

The propanoic acid side chain provides a reactive handle for amide bond formation, esterification, and hydrazide synthesis. The well‑characterized pKa of 4.23±0.10 ensures predictable behavior during pH‑dependent extractions and salt formation . The lack of steric hindrance at the 3‑position (as opposed to the 2‑isomer) allows for smooth coupling to amines, alcohols, and hydrazines without compromising the pyrazole ring‘s integrity .

Fragment‑Based Lead Discovery and Scaffold Hopping

As a low‑molecular‑weight (233.06 g/mol) heteroaromatic carboxylic acid, 3‑(4‑bromo‑3‑methyl‑1H‑pyrazol‑1‑yl)propanoic acid serves as an ideal fragment for X‑ray crystallographic and NMR‑based screening. The bromine atom provides strong anomalous scattering for phasing in crystallography, while the carboxylic acid can engage in hydrogen‑bonding interactions with target proteins. The compound‘s high purity (≥97%) and batch‑specific QC ensure that fragment hits are not confounded by impurities .

Agrochemical Intermediate for Pyrazole‑Based Fungicides

The pyrazole‑propanoic acid scaffold is a recognized pharmacophore in several classes of fungicides and herbicides . The presence of the bromine atom allows for late‑stage diversification via cross‑coupling to install aryl, heteroaryl, or alkenyl groups that can tune lipophilicity and biological activity. The predicted boiling point (373.8 °C) and density (1.68 g/cm³) inform formulation and handling practices during scale‑up .

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